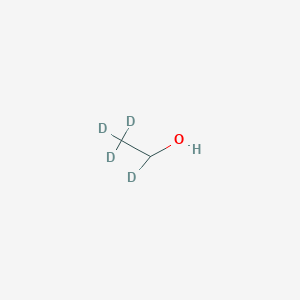

Ethanol-1,2,2,2-D4

Description

Ethanol-1,2,2,2-D4 (C₂H₂D₄O) is a deuterated isotopologue of ethanol where four hydrogen atoms at the 1-, 2-, 2-, and 2-positions are replaced by deuterium (D). This substitution occurs on the methyl carbon (C-1) and the hydroxyl-bearing carbon (C-2), resulting in a structure of CD₃-CH₂OH. Deuterated ethanol derivatives are critical in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and kinetic isotope effect (KIE) research due to their distinct physicochemical properties and reduced proton interference in analytical methods .

Key properties of this compound (inferred from analogous deuterated alcohols):

- Molecular Weight: ~50.09 g/mol (vs. 46.07 g/mol for non-deuterated ethanol).

- Boiling Point: Slightly elevated compared to ethanol (e.g., 79°C for ethanol vs. ~82–85°C estimated for Ethanol-D4).

- Density: Higher than non-deuterated ethanol (e.g., ~0.888 g/mL for Methanol-d4 vs. 0.789 g/mL for ethanol).

Properties

IUPAC Name |

1,2,2,2-tetradeuterioethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-MZCSYVLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

50.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-1,2,2,2-D4 can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethanol with deuterium. This process typically uses a deuterium oxide (D2O) solvent and a suitable catalyst under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of deuterated ethanol involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction conditions are carefully monitored to ensure the complete exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: Ethanol-1,2,2,2-D4 undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: It can be reduced to ethane-1,2,2,2-D4 using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like phosphorus tribromide (PBr3).

Major Products Formed:

- Oxidation: Acetaldehyde-1,2,2,2-D4

- Reduction: Ethane-1,2,2,2-D4

- Substitution: Ethyl bromide-1,2,2,2-D4

Scientific Research Applications

Ethanol-1,2,2,2-D4 is widely used in scientific research due to its deuterium content. Some of its applications include:

Mechanism of Action

The mechanism of action of ethanol-1,2,2,2-D4 is similar to that of regular ethanol. It primarily affects the central nervous system by interacting with neurotransmitter receptors such as GABA, glycine, and NMDA receptors. The presence of deuterium atoms allows for detailed studies of these interactions using techniques like NMR spectroscopy .

Comparison with Similar Compounds

Physicochemical Properties

Deuterium substitution alters molecular mass, polarity, and intermolecular forces. Below is a comparative analysis:

*Estimated based on isotopic trends.

Key Observations :

- Deuterated compounds exhibit higher density and molecular weight due to deuterium’s greater mass than hydrogen.

- Boiling points increase slightly (1–5°C) due to stronger deuterium-related van der Waals forces .

- Deuterated ethanol derivatives like this compound are less volatile than their non-deuterated counterparts.

Isotopic Effects and Reactivity

Deuterium substitution impacts reaction kinetics and thermodynamics:

- Kinetic Isotope Effect (KIE) : Reactions involving C-D bond cleavage are slower than C-H due to higher bond strength (e.g., C-D bond dissociation energy ~7–10 kJ/mol higher than C-H). This is critical in enzymatic studies and mechanistic chemistry .

- Hydrogen Bonding: Deuteration reduces hydrogen-bonding strength compared to protiated ethanol, affecting solubility and solvent interactions .

Challenges and Limitations

- Cost: Deuterated compounds are significantly more expensive (e.g., Methanol-d4 costs ~JPY 45,700/50 mL ).

- Isotopic Purity: Achieving >98% deuterium incorporation requires rigorous purification, as seen in 1-Phenylethanol-D4 production .

Biological Activity

Ethanol-1,2,2,2-D4, a deuterated form of ethanol, is primarily utilized in scientific research for its unique properties as a stable isotope tracer. This compound, with the molecular formula , retains the structural characteristics of ethanol while offering distinct advantages in biological studies due to the presence of deuterium. This article will explore the biological activity of this compound, including its applications in metabolic studies, its role in tracing biochemical pathways, and relevant research findings.

This compound is synthesized through specialized methods for isotopic enrichment. The deuterium substitution alters the vibrational frequencies of the molecule compared to regular ethanol, making it distinguishable in techniques such as nuclear magnetic resonance (NMR) spectroscopy. This unique property allows researchers to isolate and study specific components within complex mixtures containing ethanol.

Synthesis Methods

- Laboratory Synthesis : Involves chemical reactions designed to replace hydrogen atoms with deuterium.

- Isotopic Enrichment : Techniques are employed to achieve the desired level of deuterium incorporation based on the intended application.

Metabolic Tracing

This compound serves as a tracer molecule in various biological systems. Its deuterium label is detectable using mass spectrometry and NMR techniques, allowing researchers to monitor the metabolism and fate of ethanol in vivo. This capability is crucial for understanding metabolic pathways and mechanisms in both health and disease contexts.

1. Ethanol-Induced Liver Injury

Research has demonstrated that this compound can help elucidate mechanisms of ethanol-induced liver injury. In studies involving chronic ethanol exposure in animal models, it was found that the induction of heme oxygenase-1 (HO-1) could mitigate liver damage associated with ethanol consumption. The use of Ethanol-D4 allowed for precise tracking of metabolic processes that lead to hepatocyte apoptosis and inflammation .

2. Antimicrobial Properties

While not directly related to this compound itself, studies involving ethanol extracts from various sources highlight the compound's potential role in antimicrobial research. For instance, ethanol extracts from certain fungi exhibited significant antimicrobial activity against resistant strains like MRSA. Understanding how deuterated ethanol behaves in similar contexts could provide insights into developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets within biological systems. The stability provided by deuterium allows for more accurate tracing in metabolic studies and influences various biochemical pathways through interactions with enzymes and receptors .

Table 1: Summary of Biological Activities

| Activity | Description | Methodology |

|---|---|---|

| Metabolic Tracing | Used to trace metabolic pathways in vivo | Mass spectrometry and NMR |

| Liver Injury Protection | Studied for its role in mitigating liver damage during chronic ethanol exposure | Animal models with HO-1 induction |

| Antimicrobial Potential | Explored indirectly through studies on ethanol extracts | Antimicrobial susceptibility testing |

Detailed Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.